3-Chloro-4-propan-2-ylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

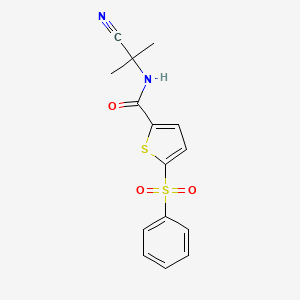

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride, also known as CBPS, is a chemical compound widely used in scientific research. It is a sulfonyl chloride derivative with a chloro substituent and a propan-2-yl group attached to a benzene ring. CBPS is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological studies.

Mecanismo De Acción

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride reacts selectively with amino groups in proteins and peptides, forming stable sulfonamide derivatives. This reaction results in the modification of the amino group, which can alter the biological activity of the protein or peptide. The selective reactivity of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride makes it a useful tool for studying protein structure and function.

Biochemical and Physiological Effects:

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of proteasome activity and the induction of apoptosis in cancer cells. It has also been shown to have antiviral activity against HIV-1 and herpes simplex virus. 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride has been used in the development of new drugs for the treatment of cancer, viral infections, and other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is a highly selective reagent that can be used to modify specific amino groups in proteins and peptides. This selectivity makes it a valuable tool for studying protein structure and function. However, 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride can be difficult to handle due to its high reactivity and sensitivity to moisture. It also requires careful handling and storage to prevent degradation and loss of activity.

Direcciones Futuras

There are many potential future directions for the use of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride in scientific research. One area of interest is the development of new drugs and therapies based on the selective modification of amino groups in proteins and peptides. 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride has also been used in the development of new fluorescent probes and imaging agents for studying protein structure and function. In addition, 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride could be used in the development of new diagnostic tools for the detection of diseases such as cancer and viral infections. Further research is needed to explore the full potential of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride in these and other areas.

Métodos De Síntesis

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with propan-2-ol. The reaction is typically carried out in the presence of a strong base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative. The final product is obtained through purification and isolation steps.

Aplicaciones Científicas De Investigación

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is widely used in scientific research due to its ability to selectively modify amino groups in proteins and peptides. It is commonly used as a reagent for the synthesis of peptide nucleic acids, as well as in the development of new drugs and therapies. 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride has been used in the synthesis of a variety of compounds, including fluorescent probes and enzyme inhibitors.

Propiedades

IUPAC Name |

3-chloro-4-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRXBNMTRVTHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)

![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)

![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)

![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)

![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)

![1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389800.png)

![(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2389801.png)